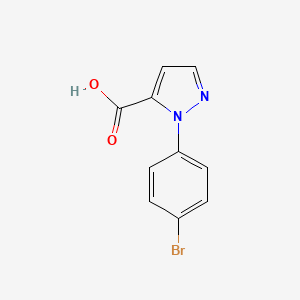

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

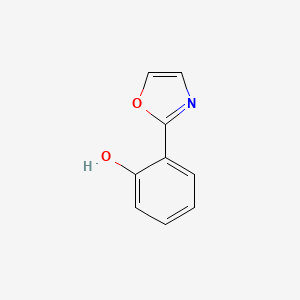

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and hydrazono groups attached to an ethyl ester backbone. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ethyl-2-(2-Brom-6-fluorphenyl)-2-hydrazonoacetat beinhaltet typischerweise die Reaktion von 2-Brom-6-Fluoranilin mit Ethyl-oxalylchlorid, gefolgt von der Zugabe von Hydrazinhydrat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Der Prozess lässt sich wie folgt zusammenfassen:

Schritt 1: 2-Brom-6-Fluoranilin wird mit Ethyl-oxalylchlorid in Gegenwart einer Base wie Triethylamin umgesetzt.

Schritt 2: Das resultierende Zwischenprodukt wird dann mit Hydrazinhydrat behandelt, um Ethyl-2-(2-Brom-6-fluorphenyl)-2-hydrazonoacetat zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, verwenden. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen: Ethyl-2-(2-Brom-6-fluorphenyl)-2-hydrazonoacetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Hydrazonogruppe in eine Aminogruppe umwandeln.

Substitution: Das Bromatom kann durch andere Nukleophile substituiert werden, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Als Reduktionsmittel werden Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOMe) und Kalium-tert-butoxid (KOtBu) werden eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Phenylderivate, Oxoverbindungen und Aminoderivate.

Wissenschaftliche Forschungsanwendungen

Ethyl-2-(2-Brom-6-fluorphenyl)-2-hydrazonoacetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Es wird weiterhin erforscht, ob es als pharmazeutisches Zwischenprodukt eingesetzt werden kann.

Industrie: Es wird bei der Entwicklung von fortschrittlichen Materialien und als Vorläufer bei der Synthese funktionalisierter Polymere verwendet.

5. Wirkmechanismus

Der Mechanismus, durch den Ethyl-2-(2-Brom-6-fluorphenyl)-2-hydrazonoacetat seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Die Hydrazonogruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen ausbilden und so deren Funktion beeinflussen. Darüber hinaus kann das Vorhandensein von Brom- und Fluoratomen die Reaktivität und Bindungsaffinität der Verbindung an Zielstellen erhöhen.

Ähnliche Verbindungen:

- (2-Brom-6-fluorphenyl)methanol

- 2-Brom-6-fluorbenzaldehyd

- 2-Brom-6-fluorbenzoesäure

Vergleich: Ethyl-2-(2-Brom-6-fluorphenyl)-2-hydrazonoacetat ist aufgrund des Vorhandenseins der Hydrazonogruppe einzigartig, die im Vergleich zu seinen Analogen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Die Kombination von Brom- und Fluoratomen verstärkt seine Eigenschaften zusätzlich und macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.

Wirkmechanismus

The mechanism by which Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate exerts its effects involves interactions with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to target sites.

Vergleich Mit ähnlichen Verbindungen

- (2-Bromo-6-fluorophenyl)methanol

- 2-Bromo-6-fluorobenzaldehyde

- 2-Bromo-6-fluorobenzoic acid

Comparison: Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of bromine and fluorine atoms further enhances its properties, making it a versatile compound for various applications.

Eigenschaften

IUPAC Name |

ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2O2/c1-2-16-10(15)9(14-13)8-6(11)4-3-5-7(8)12/h3-5H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQINZKQLAQYZMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NN)C1=C(C=CC=C1Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)

![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)

![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)

![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)